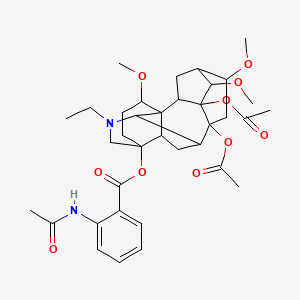

Lappaconitine diacetate

Description

Properties

CAS No. |

138729-51-8 |

|---|---|

Molecular Formula |

C36H48N2O10 |

Molecular Weight |

668.8 g/mol |

IUPAC Name |

(3,8-diacetyloxy-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate |

InChI |

InChI=1S/C36H48N2O10/c1-8-38-18-33(48-32(42)22-11-9-10-12-25(22)37-19(2)39)14-13-29(44-6)35-27(33)16-24(30(35)38)34(46-20(3)40)17-26(43-5)23-15-28(35)36(34,31(23)45-7)47-21(4)41/h9-12,23-24,26-31H,8,13-18H2,1-7H3,(H,37,39) |

InChI Key |

JPENFIXEWVYNHG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)OC(=O)C)OC)OC(=O)C)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Approaches for Lappaconitine Analogues

Chemical Synthesis Methodologies

The construction of the lappaconitine (B608462) framework and its subsequent modification rely on a range of chemical methodologies, from the ground-up assembly of the complex core to the strategic alteration of the naturally occurring molecule.

Total Synthesis Approaches for the Lappaconitine Core Structure

The total synthesis of the lappaconitine core is a formidable challenge due to its structural complexity. While a complete de novo total synthesis of lappaconitine itself is not widely reported, strategies developed for closely related C18-norditerpenoid alkaloids, such as neofinaconitine, highlight key approaches for assembling the intricate hexacyclic skeleton. nih.govacs.org

A modular and convergent approach has been demonstrated to be effective. Key strategies employed in the assembly of this complex scaffold include:

Diels-Alder Cycloadditions: This powerful ring-forming reaction has been used sequentially to construct parts of the polycyclic system. For instance, an initial Diels-Alder reaction between unstable components like cyclopropene (B1174273) and cyclopentadiene (B3395910) can form an early intermediate. A second, diastereoselective Diels-Alder reaction, sometimes employing a novel dienophile such as an azepinone with a specifically designed siloxydiene, can be used to build the [5.4.0]-bicycloazepine ring system. nih.govacs.org

Mannich-type and Radical Cyclizations: Following the initial cycloadditions, subsequent intramolecular cyclizations are crucial for completing the hexacyclic core. N-acyliminium ion cyclizations (a type of Mannich-type reaction) and radical cyclizations have been successfully utilized to forge key carbon-carbon bonds and finalize the complex ring structure. nih.govacs.org

Relay Synthesis: A more practical approach to obtaining complex alkaloids like lappaconitine analogues is through a relay synthesis. This strategy begins with a commercially available, structurally related alkaloid, such as condelphine, which already possesses the correct stereochemistry at several key centers (C1, C8, C14, and C16). nih.gov The synthesis then involves a sequence of reactions to modify the starting material into the desired target molecule, such as 9-deoxy-lappaconitine. nih.govacs.org This approach bypasses the difficult early stages of assembling the core structure.

Semi-Synthetic Modifications of Lappaconitine

Semi-synthesis, starting with the natural product lappaconitine, is the most common and practical approach for generating a wide array of derivatives. These modifications typically begin with simple transformations of the parent molecule to create versatile intermediates.

A foundational step in many synthetic schemes is the hydrolysis of the N-acetylanthraniloyl group at the C4 position. Acid-catalyzed hydrolysis of lappaconitine (LA) yields N-deacetyllappaconitine (DLA), a key intermediate for subsequent derivatization at the C4-amino position. aurorabiomed.com This process provides a reactive site for introducing new amide or sulfonamide functionalities.

Another primary modification involves the N-ethyl group at the 20-N position. For example, N(20)-deethyllappaconitine can be prepared by reacting lappaconitine with N-bromosuccinimide (NBS) in a glacial acetic acid solution. nih.gov This creates a secondary amine that serves as a handle for introducing a variety of substituents.

Design and Synthesis of Novel Lappaconitine Derivatives

The design of new lappaconitine derivatives is guided by the goal of modulating its biological activity profile. This is achieved through systematic derivatization at specific reactive sites on the molecule or by conjugating it with other pharmacologically active scaffolds.

Systematic Derivatization at Specific Positions (e.g., 20-N, C4, C8, C13, C14)

Strategic modification at various positions on the lappaconitine molecule has led to the generation of extensive libraries of new compounds.

Derivatization at 20-N: The secondary amine generated after de-ethylation at the 20-N position is a prime site for introducing new functional groups. A series of novel derivatives has been synthesized by attaching various substituents at this position, including those containing phospholipid skeletons, to explore potential anti-inflammatory activity. nih.govresearchgate.net

Derivatization at C4: The amino group on the anthraniloyl moiety at the C4 position is one of the most frequently modified sites. Starting from N-deacetyllappaconitine (DLA), large libraries of derivatives have been created. These include:

Amides: Synthesized through the amidation of DLA with a wide range of commercially available or synthesized acyl chlorides. aurorabiomed.com

Sulfonamides: Prepared by reacting DLA with various sulfonyl chlorides, effectively replacing the amide linkage with a more stable sulfonamide isostere. aurorabiomed.com

The table below summarizes a selection of modifications made at the C4 position.

| Derivative Type | Starting Material | General Reagent | Resulting Linkage |

| Amides | N-deacetyllappaconitine | Acyl Chlorides (R-COCl) | Amide |

| Sulfonamides | N-deacetyllappaconitine | Sulfonyl Chlorides (R-SO2Cl) | Sulfonamide |

Derivatization at C8, C13, and C14: The hydroxyl groups located at the C8, C13, and C14 positions are also targets for derivatization, although they are explored less frequently than the C4 and 20-N positions. The hydrolysis of ester groups at C8 and C14 is a known transformation for related aconitine (B1665448) alkaloids, indicating these sites are chemically accessible for modification. nih.govxjtu.edu.cn Research has suggested that the introduction of a fatty acid chain at the C8-hydroxy group can be beneficial for certain biological activities. nih.gov Furthermore, synthetic strategies for related alkaloids have involved the hydrolysis of a C14-benzoyl group followed by the introduction of new ring systems at that position, demonstrating the feasibility of C14 derivatization. nih.gov The C13-OH group is also noted as an important substituent for activity. nih.gov

Synthesis of Hybrid Chemical Entities (e.g., Lappaconitine-Benzodiazepine Conjugates)

A modern strategy in medicinal chemistry involves creating hybrid molecules by combining two distinct pharmacophores into a single chemical entity. This approach has been applied to lappaconitine to generate novel conjugates with potentially synergistic or unique activities.

Lappaconitine-Benzodiazepine Hybrids: A convenient route has been developed to synthesize hybrid molecules containing both the diterpenoid alkaloid lappaconitine and a 3H-1,5-benzodiazepine fragment. nih.gov The key steps in this synthesis involve:

Sonogashira Coupling: An acyl Sonogashira cross-coupling reaction is performed between 5′-ethynyllappaconitine and various benzoyl chlorides. This step forms a lappaconitine alkynyl ketone intermediate in situ.

Cyclocondensation: The generated alkynyl ketone then undergoes a cyclocondensation reaction with o-phenylenediamine (B120857) to form the final benzodiazepine (B76468) ring fused to the lappaconitine scaffold. nih.gov

The general synthetic scheme for these hybrids is outlined below.

| Step | Reactants | Catalyst/Reagents | Intermediate/Product |

| 1 | 5′-ethynyllappaconitine, Aroyl Chloride | Pd(PPh3)2Cl2, CuI, PPh3, Et3N | Lappaconitine alkynyl ketone |

| 2 | Lappaconitine alkynyl ketone, o-phenylenediamine | Acetic Acid (AcOH) | Lappaconitine-1,5-benzodiazepine hybrid |

Other Hybrid Molecules: Similar strategies have been employed to create other hybrid structures. For example, lappaconitine has been conjugated with pyrimidine (B1678525) motifs. proquest.com This was achieved through multicomponent reactions involving lappaconitine ynones and amidines, or via palladium-catalyzed carbonylative Sonogashira reactions.

Optimization and Scale-Up Methodologies for Lappaconitine Derivative Synthesis

The transition from laboratory-scale synthesis to large-scale production for potential clinical studies requires significant process optimization to ensure efficiency, safety, and cost-effectiveness. A notable example is the development of a scalable synthesis for the lappaconitine derivative QG3030. acs.org

Initial laboratory methods for a key oxidative cleavage step used lead(IV) acetate (B1210297), a toxic reagent that produced low yields and undesirable byproducts. acs.org The optimization process focused on replacing this reagent and improving reaction conditions.

The optimized, pilot-scale procedure involves:

Reaction Scale: Starting with lappaconitine hydrobromide on a 1.0 kg scale.

Improved Reagents: Utilizing a safer and more efficient co-oxidizing system of PhI(OAc)2 (diacetoxyiodobenzene) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

Solvent System: Conducting the reaction in a mixed solvent system (EtOAc-acetone) to improve solubility and reaction kinetics.

Purification: The final product was purified via crystallization to achieve high purity (99.8%).

Structure Activity Relationship Sar of Lappaconitine and Its Analogues

Correlation of Chemical Structure with Observed Biological Activities

The biological activity of lappaconitine (B608462) and its derivatives is intrinsically linked to its complex diterpenoid skeleton. The core structure is responsible for a wide range of pharmacological activities, including analgesic, anti-inflammatory, anti-tumor, anti-arrhythmic, and anti-epileptic effects. nih.govmdpi.com Modifications to the side chains attached to this core structure can lead to significant changes in both the potency and nature of the biological activity. aurorabiomed.com

Key structural features consistently associated with the pharmacological effects of this class of compounds include:

The C18-diterpenoid skeleton: This complex ring system is the fundamental pharmacophore responsible for the molecule's interaction with various biological targets. nih.gov

The anthranilic acid moiety at C-4: This substituent has a noticeable effect on the pharmacological activity of aconitum alkaloids. mdpi.com

Substituents on the nitrogen and oxygen atoms: Modifications at these positions, such as acylation, alkylation, and hydrolysis, have been shown to modulate the biological profile significantly. nih.govmdpi.com

Influence of Specific Substituent Modifications on Efficacy Profiles

Systematic structural modifications of the lappaconitine molecule have provided crucial insights into its SAR. Researchers have focused on several key positions, including the C4 side chain, the N-20 position, and the aromatic ring, to enhance efficacy and reduce toxicity. nih.govaurorabiomed.com

Modifications at the C4 Position: The acetamidobenzoate side chain at the C4 position has been a primary target for modification. Two series of derivatives, amides and sulfonamides, have been synthesized to explore the impact on analgesic activity and toxicity. aurorabiomed.com

Phenyl-substituted amides: The introduction of a phenyl ring with electron-donating groups (e.g., alkoxy groups) at the para-position was found to enhance analgesic activity. Conversely, substituents at the ortho or meta positions tended to reduce the inhibitory effect on pain. aurorabiomed.com

Toxicity Reduction: Phenyl substituents on the C4 side chain were identified as playing a key role in reducing the toxicity of the parent compound. Several derivatives in this series exhibited analgesic activity comparable to lappaconitine but with significantly lower toxicity. aurorabiomed.com

Modifications at the N-20 Position: A series of novel lappaconitine derivatives with various substituents on the 20-N position were designed to investigate their anti-inflammatory potential. nih.govnih.gov

Anti-inflammatory Activity: The elementary SAR for nitric oxide (NO) inhibitory activity indicated that replacing the benzene (B151609) ring with an electron-donating group could improve anti-inflammatory efficacy. nih.govresearchgate.net One particular derivative, compound A4, exhibited the most potent inhibition of NO production and demonstrated a significant therapeutic effect in an in vivo model of acute lung injury. nih.govnih.gov

Modifications on the Aromatic Ring:

Halogenation: Introduction of halogen atoms (Bromine, Iodine) at the C-5' position of the anthranilate moiety was shown to enhance antiarrhythmic activity compared to the parent lappaconitine. The order of intensity for antiarrhythmic action depending on the halogen substituent was found to be Cl < I < Br. sibran.ru

Carbamate (B1207046) Introduction: To enhance analgesic properties, carbamate fragments were introduced at multiple sites on the benzene ring. This modification led to carbamate analogues with significantly enhanced analgesic activity, with some compounds showing higher potency than lappaconitine. researchgate.net

Molecular Hybridization: A strategy of combining lappaconitine with other pharmacologically active motifs, such as 1,5-benzodiazepines or nonsteroidal anti-inflammatory drugs (NSAIDs), has been explored. nih.govmdpi.com This approach has yielded hybrid molecules with outstanding analgesic activity and low toxicity, with the nature of the substituent on the appended ring system playing a crucial role in the activity profile. nih.govmdpi.com

| Modification Site | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C4 Side Chain | Phenyl amides with para-electron-donating groups (e.g., alkoxy) | Enhanced analgesic activity | aurorabiomed.com |

| Phenyl substituents | Significantly reduced toxicity | aurorabiomed.com | |

| N-20 Position | Electron-donating groups | Improved anti-inflammatory efficacy (NO inhibition) | nih.govnih.gov |

| Aromatic Ring (C-5') | Halogens (Br, I) | Enhanced antiarrhythmic activity | sibran.ru |

| Carbamate fragments | Enhanced analgesic activity | researchgate.net |

Comparative SAR Analysis with Endogenous Metabolites (e.g., N-desacetyllappaconitine, Lappaconidine)

The in vivo activity of lappaconitine is influenced by its metabolism into active and sometimes toxic metabolites. The primary metabolite, N-desacetyllappaconitine (also referred to as N-deacetyllappaconitine or DAL), is formed through the hydrolysis of the amide bond in the C4 side chain. aurorabiomed.com

N-desacetyllappaconitine (DAL): Studies have shown that DAL exhibits pronounced biological activity. In models of arrhythmia, N-desacetyllappaconitine showed a significant antiarrhythmic effect, exceeding the activity of the parent compound, allapinine (lappaconitine hydrobromide), in certain models. uzicps.uzresearchgate.net Furthermore, DAL is considered a primary toxic metabolite of lappaconitine. Derivatives that are less susceptible to metabolic conversion into DAL have demonstrated significantly reduced toxicity, indicating that the stability of the C4 side chain is a critical factor for the safety profile. aurorabiomed.com

Lappaconidine: In contrast to lappaconitine and its primary metabolite, the structurally related alkaloid lappaconidine shows markedly different activity. Research on rat hippocampal slices demonstrated that lappaconidine did not significantly affect neuronal excitability at concentrations where lappaconitine and N-desacetyllappaconitine showed clear inhibitory effects.

| Compound | Relationship to Lappaconitine | Comparative Biological Activity | Reference |

|---|---|---|---|

| N-desacetyllappaconitine (DAL) | Primary Metabolite | Exhibits potent antiarrhythmic activity, often exceeding the parent compound. Also identified as a primary toxic metabolite. | aurorabiomed.comuzicps.uz |

| Lappaconidine | Structurally Related Alkaloid | Failed to affect neuronal excitability at concentrations where lappaconitine and DAL were active. | aurorabiomed.com |

Identification of Structural Determinants for Modulating Specific Biological Actions

Through extensive SAR studies, key structural features have been identified as crucial determinants for the specific biological actions of lappaconitine analogues.

For Analgesic Activity:

A tertiary amine in ring A. nih.gov

An acetoxyl or an ethoxyl group at the C-8 position. nih.gov

An aromatic ester at the C-14 position. nih.gov

The saturation state of ring D. nih.gov

Carbamate groups on the benzene ring have been shown to significantly enhance potency. researchgate.net

For phenyl-substituted amides at C4, electron-donating groups in the para position enhance activity. aurorabiomed.com

For Antiarrhythmic Activity:

The presence of a halogen, particularly bromine, at the C-5' position of the aromatic ring significantly increases potency. sibran.ru

The N-deacetylated metabolite (DAL) itself shows pronounced antiarrhythmic effects, suggesting the free amine may be important for this activity. sibran.ruuzicps.uz

For Anti-inflammatory Activity:

Substitutions at the N-20 position are critical. nih.govnih.gov

The introduction of an electron-donating group in place of the benzene ring at N-20 enhances the inhibition of nitric oxide (NO) production. nih.govresearchgate.net

Molecular hybridization with NSAIDs can significantly increase anti-inflammatory action. mdpi.com

For Reduced Toxicity:

Modifications on the C4 side chain that prevent or slow the metabolic formation of the toxic metabolite N-desacetyllappaconitine are a key strategy for developing safer analogues. aurorabiomed.com

The presence of an aromatic ring in the C-4 position has been generally linked to decreased toxicity of Aconitum alkaloids. nih.gov

Molecular and Cellular Mechanisms of Lappaconitine and Derivative Action

Modulation of Ion Channels and Transporters

Lappaconitine (B608462) exerts significant influence over the activity of various ion channels and transporters, which is central to its physiological effects.

The principal mechanism underlying the pharmacological effects of lappaconitine is its interaction with voltage-gated sodium channels (VGSCs). patsnap.com It is recognized as a potent sodium channel blocker. researchgate.net

Detailed research findings indicate that lappaconitine inhibits several isoforms of VGSCs. One study reported that lappaconitine inhibits the Nav1.7 channel in a voltage-dependent manner, with an IC50 value of 27.67 µmol/L. nih.gov The inhibition by lappaconitine is characterized by a slow onset and is largely irreversible, distinguishing it from local anesthetics like tetracaine (B1683103) and bupivacaine. nih.gov Unlike these anesthetics, lappaconitine does not seem to affect the voltage-dependent activation or inactivation of the channels. nih.gov

Lappaconitine's interaction is not limited to Nav1.7. Its analgesic activity is also attributed to the inhibition of NaV1.3 and NaV1.8 channels. nih.gov The compound also affects NaV1.4, which is primarily expressed in skeletal muscle, and NaV1.5, the cardiac sodium channel. nih.gov The blockade of the human heart sodium channel (hH1 or NaV1.5) by lappaconitine is irreversible and is thought to occur via binding to the neurotoxin site 2 on the channel. lktlabs.comresearchgate.net This interaction is believed to be responsible for its antiarrhythmic properties. researchgate.net Lappaconitine binds preferentially to the open state of the channel, with minimal effect on resting or inactivated channels. researchgate.net

| Sodium Channel Isoform | Reported Effect of Lappaconitine | Key Findings |

|---|---|---|

| NaV1.3 | Inhibition | Contributes to analgesic activity. nih.gov |

| NaV1.4 | Inhibition | Expressed in skeletal muscle. nih.gov |

| NaV1.5 (hH1) | Irreversible Blockade | Binds to the open state of the channel at neurotoxin site 2; contributes to anti-arrhythmic effects. nih.govlktlabs.comresearchgate.net |

| NaV1.7 | Inhibition (IC50 = 27.67 µmol/L) | Slow onset, irreversible inhibition without affecting channel activation or inactivation. nih.gov |

| NaV1.8 | Inhibition | Contributes to analgesic activity. nih.gov |

Lappaconitine has been shown to modulate purinergic receptors, specifically the P2X3 subtype, which are implicated in pain signaling. Research has indicated that lappaconitine can downregulate the expression of P2X3 receptors in dorsal root ganglion neurons. lktlabs.com This action is believed to contribute to its analgesic effects by reducing the transmission of pain signals. lktlabs.com

The interaction of lappaconitine with beta-adrenergic receptors appears to be involved in its centrally mediated analgesic effects. Studies have suggested that the central noradrenergic system is implicated in the antinociception induced by systemically administered lappaconitine. jst.go.jp The antinociceptive effects of lappaconitine administered intracerebroventricularly were diminished by pretreatment with timolol, a β-adrenergic antagonist. semanticscholar.org This suggests that lappaconitine's analgesic action is, at least in part, mediated by β-adrenoceptors in the brain. semanticscholar.org Furthermore, while direct blockade is more clearly established for certain derivatives, these findings point to an interaction between lappaconitine and the beta-adrenergic system. nih.gov

Interference with Intracellular Signaling Pathways

Beyond its effects on ion channels, lappaconitine and its derivatives can also modulate intracellular signaling cascades, particularly those involved in inflammation.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Recent studies have indicated that the anti-inflammatory mechanism of lappaconitine is associated with the modulation of this pathway. nih.gov A derivative of lappaconitine, designated as compound A4, has been shown to exert its anti-inflammatory effects by inhibiting the generation of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) through the suppression of the NF-κB and MAPK signaling pathways. nih.gov In cellular models, this derivative was found to down-regulate the protein expression of phosphorylated NF-κB p65 and phosphorylated IκBα, which are key steps in the activation of the NF-κB pathway. nih.gov These findings suggest that the anti-inflammatory properties of lappaconitine derivatives are mediated, at least in part, by their interference with NF-κB signaling. nih.govnih.gov

| Compound | Pathway | Effect | Downstream Consequences |

|---|---|---|---|

| Lappaconitine Derivative (A4) | NF-κB Signaling | Suppression | Inhibition of NO, PGE2, and TNF-α generation. nih.gov |

| Lappaconitine | NF-κB Signaling | Associated with modulation | Contributes to anti-inflammatory effects. nih.gov |

MAPK Pathway Activation Cascades

Lappaconitine and its derivatives have been shown to exert their effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade that regulates various cellular processes including proliferation, differentiation, and apoptosis. The MAPK family includes key kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.

Research on lappaconitine hydrochloride (LH) in human liver cancer (HepG2) cells has demonstrated its ability to influence this pathway to induce antitumor effects. phcog.comphcog.com Specifically, LH treatment leads to a decrease in the phosphorylation levels of ERK, which is often associated with cell proliferation. phcog.comphcog.com Conversely, LH augments the phosphorylation levels of JNK and p38, kinases that are typically involved in cellular stress responses and apoptosis. phcog.comphcog.com This differential regulation of MAPK components contributes to the suppression of cell proliferation and the induction of apoptosis in these cancer cells. phcog.com

Furthermore, derivatives of lappaconitine have been developed that also target the MAPK pathway to achieve anti-inflammatory effects. nih.gov One such derivative, referred to as compound A4, has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of MAPK in RAW264.7 macrophage cells. researchgate.netnih.gov The mechanism involves the suppression of the relative protein expression of phosphorylated ERK (p-ERK) in relation to total ERK, thereby mitigating the inflammatory response. researchgate.netnih.gov This modulation of the MAPK pathway, in conjunction with the Nf-κB signaling pathway, leads to a reduction in the production of inflammatory mediators. nih.gov

Table 1: Effect of Lappaconitine and its Derivatives on MAPK Pathway Components

| Compound | Cell Line | Effect on MAPK Pathway | Outcome | Reference |

|---|---|---|---|---|

| Lappaconitine hydrochloride (LH) | HepG2 | ↓ p-ERK phosphorylation, ↑ p-JNK and p-p38 phosphorylation | Antitumor effect, apoptosis, cell cycle arrest | phcog.comphcog.com |

| Lappaconitine derivative (A4) | RAW264.7 | ↓ p-ERK/ERK relative protein expression | Anti-inflammatory effect | researchgate.netnih.gov |

PI3K/AKT/GSK3β Signaling Axis Regulation

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT)/Glycogen Synthase Kinase 3β (GSK3β) signaling axis is a crucial pathway that governs cell survival, proliferation, and metabolism. Lappaconitine sulfate (B86663) (LS) has been identified as a potent modulator of this pathway in various cancer cell lines.

In human cervical cancer (HeLa) cells, LS has been shown to inhibit cell proliferation and induce apoptosis by suppressing the PI3K/AKT/GSK3β signaling pathway. nih.gov Treatment with LS leads to a downregulation of this axis, contributing to its anticancer effects. nih.gov Similarly, in human non-small cell lung cancer (A549) cells, LS was found to inhibit cell proliferation and induce apoptosis by blocking the PI3K/AKT signaling pathway. nih.gov This was evidenced by a significant decrease in the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT) relative to their total protein levels. nih.gov The involvement of this pathway was further confirmed when the use of a PI3K inhibitor (LY294002) enhanced the reduction in A549 cell viability caused by LS and abrogated the activation of p-PI3K and p-AKT. nih.gov

Studies on human hepatocellular carcinoma (HepG2) cells also reveal that LS suppresses the PI3K/AKT/GSK3β signaling pathway, which is associated with the induction of apoptosis and inhibition of proliferation. karger.com These findings collectively indicate that the antitumor activity of lappaconitine sulfate is significantly mediated through the negative regulation of the PI3K/AKT/GSK3β signaling cascade. nih.govnih.gov

Impact on Fundamental Cellular Processes

Apoptosis Induction Mechanisms

Lappaconitine and its derivatives trigger programmed cell death, or apoptosis, through multiple intrinsic, mitochondria-mediated pathways in cancer cells.

In HepG2 cells, lappaconitine hydrochloride (LH) induces apoptosis by modulating the expression of key regulatory proteins. phcog.comphcog.com LH treatment upregulates the expression of pro-apoptotic proteins such as Bax and p53, as well as cytochrome C, which is released from the mitochondria to initiate the apoptotic cascade. phcog.comphcog.com Concurrently, it suppresses the expression of the anti-apoptotic protein Bcl-2. phcog.comphcog.com This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity and leads to the activation of executioner caspases, including cleaved caspase-3, cleaved caspase-9, and cleaved poly ADP-ribose polymerase (PARP). phcog.comphcog.com The activation of these caspases was confirmed to be essential for apoptosis, as a pan-caspase inhibitor, z-VAD-fmk, was able to inhibit the LH-induced activation of cleaved caspase-3 and cleaved caspase-9. phcog.com

Lappaconitine sulfate (LS) demonstrates similar pro-apoptotic activity in other cancer cell lines. In A549 lung cancer cells, LS treatment increases the expression of Bax, caspase 3, and caspase 9. nih.gov In HeLa cervical cancer cells, LS triggers the mitochondrial-mediated pathway of apoptosis, characterized by a decrease in the Bcl-2/Bax ratio and the activation of the caspase-9/7/3 cascade. nih.govnih.gov Furthermore, LS has been shown to induce apoptosis and caspase activation in HepG2 cells. karger.comnih.gov

Cell Cycle Progression and Arrest Mechanisms

Lappaconitine and its derivatives can halt the proliferation of cancer cells by interfering with the cell cycle, causing arrest at specific phases.

Lappaconitine hydrochloride (LH) has been shown to arrest the cell cycle of HepG2 cells in the S phase, thereby preventing the cells from proceeding to the G2/M phase and subsequent division. phcog.comphcog.com

In contrast, lappaconitine sulfate (LS) typically induces cell cycle arrest at the G0/G1 checkpoint. In A549 cells, LS treatment leads to an increased proportion of cells in the G0/G1 phase and a corresponding decrease in the S phase population. nih.gov A similar G0/G1 phase arrest is observed in HeLa cells following LS treatment. nih.govnih.gov The molecular mechanism underlying this arrest in HeLa cells involves the inhibition of Cyclin D1 and the retinoblastoma protein (p-Rb), coupled with an increased expression of the cell cycle inhibitors p21 and p53. nih.govnih.gov In HepG2 cells, LS also triggers G0/G1 cell cycle arrest, which is associated with an increased expression of p53 and p21 and a decreased expression of cyclin D1. karger.com

Table 2: Effects of Lappaconitine Derivatives on Cell Cycle Progression

| Compound | Cell Line | Effect on Cell Cycle | Key Molecular Changes | Reference |

|---|---|---|---|---|

| Lappaconitine hydrochloride (LH) | HepG2 | S phase arrest | Prevents entry into G2/M phase | phcog.comphcog.com |

| Lappaconitine sulfate (LS) | A549 | G0/G1 phase arrest | ↑ G0/G1 phase cells, ↓ S phase cells | nih.govnih.gov |

| Lappaconitine sulfate (LS) | HeLa | G0/G1 phase arrest | ↓ Cyclin D1, ↓ p-Rb; ↑ p21, ↑ p53 | nih.govnih.gov |

Reactive Oxygen Species (ROS) Generation and Mitochondrial Membrane Potential Dynamics

The induction of apoptosis by lappaconitine derivatives is closely linked to their ability to generate reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential (MMP). ROS are highly reactive molecules that, at elevated levels, can cause oxidative stress and trigger cell death. mdpi.com The MMP is crucial for maintaining mitochondrial function, and its loss is a key event in the early stages of apoptosis. mdpi.com

Studies on human hepatocellular carcinoma (HepG2) cells have shown that lappaconitine sulfate (LS) induces an accumulation of ROS and a loss of MMP. karger.comnih.gov This disruption of mitochondrial homeostasis is a critical step in the ROS-dependent mitochondrial pathway of apoptosis initiated by LS. nih.gov Similarly, in HeLa cells, LS treatment leads to a decrease in the MMP, which is indicative of mitochondrial dysfunction and a commitment to the apoptotic pathway. nih.gov The generation of excessive ROS and the subsequent collapse of the MMP are central mechanisms by which lappaconitine derivatives execute their cytotoxic effects on cancer cells.

Modulation of Inflammatory Mediators and Enzyme Activity

Lappaconitine and its derivatives possess significant anti-inflammatory properties, which are exerted through the modulation of various inflammatory mediators and enzymes. nih.gov The anti-inflammatory mechanism of lappaconitine is associated with its ability to influence cyclooxygenase-2 (COX-2), nuclear factor-κB (NF-κB), and various cytokines and chemokines. nih.gov

Derivatives of lappaconitine have been synthesized to enhance these anti-inflammatory effects. One such derivative, compound A4, has been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α), in LPS-stimulated macrophages. researchgate.netnih.gov Lappaconitine itself can also suppress the release of NO. researchgate.net The production of inflammatory mediators like TNF-α, interleukin-1β (IL-1β), IL-6, inducible nitric oxide synthase (iNOS), and PGE2 is a hallmark of inflammation. nih.gov

The anti-inflammatory action of these compounds is linked to their ability to suppress the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response. nih.govresearchgate.netnih.gov By inhibiting these pathways, lappaconitine derivatives can effectively reduce the expression and release of pro-inflammatory molecules, thereby mitigating the inflammatory process. nih.gov

Nitric Oxide (NO) Production Inhibition

Derivatives of lappaconitine have been shown to play a role in mitigating inflammatory responses by suppressing the production of nitric oxide (NO). mdpi.com Nitric oxide is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes. nih.gov In the context of inflammation, excessive NO production can contribute to tissue damage. The mechanism by which lappaconitine derivatives inhibit NO production is linked to the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com By interfering with these pathways, the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, is downregulated.

Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) Suppression

Similar to its effects on nitric oxide, lappaconitine derivatives also suppress the production of other key inflammatory mediators, namely Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com PGE2 is a principal mediator of inflammation, pain, and fever, synthesized via the cyclooxygenase (COX) enzyme pathway. nih.gov TNF-α is a pro-inflammatory cytokine that plays a crucial role in systemic inflammation and the acute phase reaction. nih.gov The suppression of both PGE2 and TNF-α by lappaconitine derivatives is also mediated through the modulation of the NF-κB and MAPK signaling pathways, demonstrating a centralized mechanism for its anti-inflammatory effects. mdpi.com

Table 1: Lappaconitine Derivative Action on Inflammatory Mediators

| Mediator | Action | Signaling Pathways Implicated |

|---|---|---|

| Nitric Oxide (NO) | Suppression | NF-κB, MAPK |

| Prostaglandin E2 (PGE2) | Suppression | NF-κB, MAPK |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | NF-κB, MAPK |

Neurochemical Modulation

Lappaconitine demonstrates significant activity within the nervous system by modulating the release of various neurochemicals, which is central to its analgesic properties.

Neurotransmitter Release Modulation (e.g., Norepinephrine (B1679862), Substance P)

The central analgesic effects of lappaconitine have been associated with its capacity to inhibit the reuptake of norepinephrine (NE) at presynaptic membranes. mdpi.com This action leads to an increased concentration of NE in the synaptic cleft, which in turn activates the descending inhibitory system, a key pathway for pain modulation. mdpi.com

Furthermore, studies have investigated lappaconitine's effect on other neurotransmitters, such as glutamate. Research on rat cerebral cortex nerve terminals revealed that lappaconitine can reduce the evoked, calcium-dependent release of glutamate. nih.gov The proposed mechanism involves the suppression of Ca2+ influx through R-type Ca2+ channels, which subsequently reduces the protein kinase A cascade, a pathway involved in neurotransmitter release. nih.gov

Metabolomic Investigations of Mechanistic Pathways (e.g., Lipid Metabolism Pathways)

Metabolomic studies, particularly on lappaconitine hydrobromide (LAH), have provided deeper insights into the molecular mechanisms underlying its analgesic effects, especially in the context of inflammatory pain. researchgate.netnih.gov These investigations have revealed that the compound significantly modulates lipid metabolism pathways in the dorsal root ganglion (DRG) of rats with induced inflammatory pain. researchgate.netnih.gov

In inflammatory pain models, metabolic pathways such as retinol (B82714) metabolism and glycerophospholipid metabolism were found to be significantly affected. researchgate.netnih.gov Other pathways, including linoleic acid metabolism and arachidonic acid metabolism, were also impacted. researchgate.netnih.gov Treatment with LAH was shown to down-regulate the altered retinol metabolism and up-regulate alpha-linolenic acid metabolism. researchgate.net These findings suggest that the analgesic effects of lappaconitine could be achieved, at least in part, by regulating these lipid metabolism pathways in the dorsal root ganglion. nih.gov

Table 2: Metabolomic Pathways Modulated by Lappaconitine Hydrobromide (LAH) in Inflammatory Pain Models

| Metabolic Pathway | Effect of Inflammatory Pain | Effect of LAH Treatment |

|---|---|---|

| Retinol Metabolism | Significantly Affected / Upregulated | Down-regulated |

| Glycerophospholipid Metabolism | Significantly Affected / Upregulated | - |

| Linoleic Acid Metabolism | Affected | - |

| Arachidonic Acid Metabolism | Affected | - |

| Alpha-linolenic Acid Metabolism | - | Up-regulated |

| Alanine, Aspartate, and Glutamate Metabolism | Slightly Affected / Downregulated | - |

Table of Compounds Mentioned

| Compound Name |

|---|

| Lappaconitine |

| Lappaconitine diacetate |

| Lappaconitine hydrobromide |

| Nitric Oxide |

| Prostaglandin E2 |

| Tumor Necrosis Factor-alpha |

| Norepinephrine |

| Substance P |

| Glutamate |

| Dynorphin A |

| Retinol |

| Linoleic acid |

| Arachidonic acid |

| Alpha-linolenic acid |

| Alanine |

Preclinical Efficacy Studies of Lappaconitine and Derivatives in Animal Models

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of lappaconitine (B608462) and its derivatives has been investigated through various preclinical models, both in vitro and in vivo. These studies aim to elucidate the mechanisms by which these compounds modulate inflammatory pathways and their efficacy in mitigating inflammatory responses.

The anti-inflammatory effects of lappaconitine (LA) derivatives have been evaluated in cellular models of inflammation. In one study, a series of novel LA derivatives were synthesized and screened for their ability to inhibit nitric oxide (NO) production in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). researchgate.netnih.gov High levels of NO are closely associated with the onset and progression of inflammation. researchgate.net

Most of the synthesized compounds exhibited excellent inhibitory activity against NO production, superior to that of the parent lappaconitine. nih.gov Notably, a derivative designated as compound A4 showed the most significant inhibitory activity. researchgate.netnih.gov Further investigation revealed that compound A4 also decreased the production of other key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2), in a concentration-dependent manner. researchgate.netnih.gov The anti-inflammatory mechanism of compound A4 was suggested to be associated with the suppression of the NF-κB and MAPK signaling pathways. researchgate.net

Table 1: Inhibitory Effects of Lappaconitine Derivative A4 on Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

| Inflammatory Mediator | Method of Induction | Cell Line | Effect of Compound A4 |

|---|---|---|---|

| Nitric Oxide (NO) | Lipopolysaccharide (LPS) | RAW264.7 Macrophages | Significant Inhibition |

| Tumor Necrosis Factor-alpha (TNF-α) | Lipopolysaccharide (LPS) | RAW264.7 Macrophages | Concentration-dependent decrease |

This table summarizes the findings on the in vitro anti-inflammatory activity of a key lappaconitine derivative.

The therapeutic effects of lappaconitine have been assessed in rodent models of inflammatory pain, particularly the Complete Freund's Adjuvant (CFA)-induced arthritis model, which mimics aspects of rheumatoid arthritis. nih.govuni.luresearchgate.net In studies using Sprague-Dawley rats, administration of lappaconitine following CFA injection led to significant improvements in inflammatory and pain parameters. nih.govuni.lu

Treatment with lappaconitine resulted in a marked reduction in arthritis index scores, paw swelling, joint destruction, and the infiltration of inflammatory cells into the synovial tissues. nih.govuni.lu Furthermore, lappaconitine hydrobromide (LAH) was shown to significantly improve the paw withdrawal latency (PWL) in rats with CFA-induced inflammatory pain, indicating a potent analgesic effect. researchgate.net

Mechanistically, lappaconitine treatment was found to modulate the balance of pro-inflammatory and anti-inflammatory cytokines. It significantly lowered the serum levels of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and IL-18, while increasing the level of the anti-inflammatory cytokine IL-10. nih.govuni.lu These findings suggest that lappaconitine exerts its anti-arthritic and analgesic effects by rebalancing the M1/M2 macrophage ratio, potentially via the P2X7 receptor. nih.govuni.lu

Table 2: Effects of Lappaconitine on Inflammatory and Pain Parameters in CFA-Induced Arthritis Model

| Parameter Measured | Animal Model | Key Findings with Lappaconitine Treatment |

|---|---|---|

| Arthritis Index (AI) Scores | Sprague-Dawley Rats | Significantly reduced |

| Paw Swelling / Ankle Diameter | Sprague-Dawley Rats | Significantly reduced |

| Joint Destruction | Sprague-Dawley Rats | Attenuated |

| Inflammatory Cell Infiltration | Sprague-Dawley Rats | Reduced in synovial tissue |

| Paw Withdrawal Latency (PWL) | Rats | Significantly increased |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-18) | Sprague-Dawley Rats | Serum levels significantly reduced |

This table provides an overview of the in vivo efficacy of lappaconitine in a widely used model of inflammatory pain.

The protective effects of lappaconitine derivatives have also been demonstrated in preclinical models of acute lung injury (ALI). ALI is a severe respiratory condition characterized by widespread inflammation in the lungs. In a mouse model where ALI was induced by LPS, pretreatment with the lappaconitine derivative known as compound A4 exerted a significant therapeutic effect.

Compound A4 administration effectively attenuated pulmonary edema, as measured by the lung wet/dry ratio and total protein concentration in the bronchoalveolar lavage fluid (BALF). Histological analysis of the lung tissues showed that the derivative improved LPS-induced pathological changes, including inflammatory cell infiltration, alveolar hemorrhage, and damage to the alveolar structure. Furthermore, compound A4 inhibited the LPS-induced increase in myeloperoxidase (MPO) activity, indicating reduced neutrophil accumulation in the lungs. The protective effects were also associated with a remarkable downregulation of pro-inflammatory cytokines TNF-α and NO in the BALF.

Analgesic Activity Evaluation

Lappaconitine has long been recognized for its strong analgesic properties, which have been systematically evaluated in various animal models of pain, including those for nociceptive and neuropathic pain.

The analgesic efficacy of lappaconitine has been confirmed in classic models of nociceptive pain. The acetic acid-induced writhing test, which assesses visceral pain, involves observing the abdominal constrictions in mice following an injection of acetic acid. Studies have shown that lappaconitine significantly inhibits the writhing response, demonstrating its potent activity against this type of pain.

The hot plate test is used to evaluate the response to thermal pain stimuli, reflecting a centrally mediated analgesic effect. In this test, lappaconitine has been shown to increase the pain threshold of rodents, prolonging the latency to a pain response (e.g., paw licking or jumping). The analgesic activities of lappaconitine in these models were found to be greater than those of non-steroidal anti-inflammatory drugs like indometacin and acetylsalicylic acid, but generally less potent than morphine.

Table 3: Efficacy of Lappaconitine in Nociceptive Pain Models

| Pain Model | Animal | Primary Endpoint | Result with Lappaconitine |

|---|---|---|---|

| Acetic Acid-Induced Writhing Test | Mice | Number of abdominal writhes | Significantly inhibited |

This table summarizes the analgesic effects of lappaconitine in standard models of nociceptive pain.

The efficacy of lappaconitine has been investigated in models of neuropathic pain, a chronic pain state caused by nerve damage. The chronic constriction injury (CCI) of the sciatic nerve in rats is a widely used model that mimics symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). nih.gov

Studies have demonstrated that lappaconitine produces a significant analgesic effect in the CCI model. researchgate.netnih.govnih.gov Administration of lappaconitine to CCI rats resulted in a reversal of decreased pain thresholds, as measured by the mechanical withdrawal threshold (MWT) and thermal withdrawal latency (TWL). nih.gov This indicates that lappaconitine can alleviate both mechanical allodynia and thermal hyperalgesia associated with nerve injury. nih.gov

The mechanism behind this analgesic effect in neuropathic pain is linked to the modulation of P2X3 receptors in the dorsal root ganglion (DRG) neurons. nih.govnih.gov Following CCI, the expression and sensitization of P2X3 receptors are upregulated; lappaconitine treatment was found to reverse this upregulation, thereby dampening the pain signals. nih.gov

Comparative Analysis of Central versus Peripheral Analgesic Mechanisms

Lappaconitine and its derivatives exert their analgesic effects through a complex interplay of both central and peripheral nervous system mechanisms. Research indicates that the compound's pain-relieving properties are not limited to a single pathway but rather a multifactorial modulation of nociceptive signaling.

Central analgesic mechanisms of lappaconitine are significantly associated with the descending inhibitory system involving norepinephrine (B1679862) (NE) and serotonin (5-HT). nih.govosti.gov It is suggested that lappaconitine may inhibit the reuptake of these neurotransmitters, leading to their increased availability in the synaptic cleft, which in turn activates the descending pain modulatory pathways. nih.gov Furthermore, studies have demonstrated that lappaconitine stimulates the expression of dynorphin A in the spinal cord, an endogenous opioid peptide that activates κ-opioid receptors to produce analgesia. nih.govnih.gov

Peripherally, lappaconitine has been shown to target key molecules involved in pain transduction and transmission. One of the primary peripheral mechanisms is the downregulation of the P2X3 receptor in dorsal root ganglion (DRG) neurons. nih.govnih.govphcog.com These receptors are implicated in the sensitization of primary sensory neurons in chronic pain states. By reducing the expression and sensitization of P2X3 receptors, lappaconitine can diminish the excitability of these neurons. nih.govnih.govphcog.com Another significant peripheral action is the inhibition of voltage-gated sodium channels, particularly the Nav1.7 subtype, which plays a crucial role in the generation and propagation of action potentials in nociceptive neurons. osti.govannalsofrscb.ro This action is similar to that of local anesthetics. researchgate.net

The following table provides a comparative overview of the central and peripheral analgesic mechanisms of lappaconitine.

| Mechanism Type | Specific Action | Key Molecules/Pathways Involved |

| Central | Modulation of Descending Pain Pathways | Norepinephrine (NE), Serotonin (5-HT) |

| Stimulation of Endogenous Opioids | Dynorphin A, κ-opioid receptors | |

| Peripheral | Reduction of Neuronal Excitability | P2X3 receptors in DRG neurons |

| Blockade of Pain Signal Propagation | Voltage-gated sodium channels (Nav1.7) |

Antitumor Activity Investigations

In vitro Studies on Cancer Cell Lines (e.g., HCT-116, HepG2, HT-29, A549, HeLa cells)

Lappaconitine and its derivatives, particularly lappaconitine hydrochloride (LH) and lappaconitine sulfate (B86663) (LS), have demonstrated significant antitumor effects across a range of human cancer cell lines in laboratory settings. These compounds have been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest.

In human colon cancer, lappaconitine hydrochloride was found to significantly inhibit the viability of HCT-116 cells in a manner dependent on both time and concentration. researchgate.net It was observed to induce apoptosis and arrest the cell cycle in the S phase in these cells. researchgate.net Similarly, lappaconitine sulfate has been reported to induce apoptosis in HT-29 colon cancer cells, accompanied by a downregulation of the PI3K/AKT/GSK3β signaling pathway. osti.gov

The antitumor activity of lappaconitine derivatives has also been extensively studied in hepatocellular carcinoma. Lappaconitine hydrochloride has been shown to induce apoptosis and S phase cell cycle arrest in HepG2 cells through the MAPK signaling pathway. phcog.comphcog.com Lappaconitine sulfate also demonstrated the ability to inhibit the proliferation of HepG2 cells and induce apoptosis. karger.com

Furthermore, research has indicated the broad-spectrum antitumor potential of these compounds. Lappaconitine hydrochloride has been shown to induce apoptosis in HeLa (cervical cancer) and A549 (lung cancer) cells. phcog.com The inhibitory effects of lappaconitine sulfate have also been described for HT-29, A549, and HepG2 cells. nih.gov A study on HeLa cells revealed that lappaconitine sulfate inhibits proliferation and induces mitochondrial-mediated apoptosis by regulating the PI3K/AKT/GSK3β signaling pathway. nih.gov

The following table summarizes the observed in vitro antitumor activities of lappaconitine and its derivatives on various cancer cell lines.

| Compound | Cell Line | Cancer Type | Observed Effects |

| Lappaconitine Hydrochloride (LH) | HCT-116 | Colon Cancer | Inhibition of cell viability, induction of apoptosis, S phase cell cycle arrest. researchgate.net |

| Lappaconitine Sulfate (LS) | HT-29 | Colon Cancer | Induction of apoptosis, downregulation of PI3K/AKT/GSK3β pathway. osti.gov |

| Lappaconitine Hydrochloride (LH) | HepG2 | Hepatocellular Carcinoma | Induction of apoptosis, S phase cell cycle arrest via MAPK pathway. phcog.comphcog.com |

| Lappaconitine Sulfate (LS) | HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation, induction of apoptosis. karger.com |

| Lappaconitine Hydrochloride (LH) | A549 | Lung Cancer | Induction of apoptosis. phcog.com |

| Lappaconitine Hydrochloride (LH) | HeLa | Cervical Cancer | Induction of apoptosis. phcog.com |

| Lappaconitine Sulfate (LS) | HeLa | Cervical Cancer | Inhibition of proliferation, induction of mitochondrial-mediated apoptosis via PI3K/AKT/GSK3β pathway. nih.gov |

In vivo Xenograft Models (e.g., HCT-116, HepG2 xenografts)

The antitumor potential of lappaconitine derivatives observed in cell cultures has been further substantiated in preclinical animal models. Specifically, studies using xenografts, where human cancer cells are implanted into immunodeficient mice, have provided evidence of their efficacy in a living organism.

In a xenograft model using HCT-116 human colon cancer cells, treatment with lappaconitine hydrochloride demonstrated a significant antitumor effect in the tumor-bearing mice. researchgate.net Importantly, this therapeutic effect was achieved with minimal impact on the body weight and internal organs of the mice, suggesting a favorable preliminary safety profile. researchgate.net

Similarly, the in vivo efficacy of lappaconitine sulfate was evaluated in a HepG2 xenograft model for hepatocellular carcinoma. The results from this study showed that lappaconitine sulfate exhibited a pronounced antitumor effect in the nude mice carrying the HepG2 tumors. karger.com These findings support the potential of lappaconitine derivatives as therapeutic agents for this type of liver cancer. karger.com

Antiarrhythmic Effects in Preclinical Cardiac Models

Lappaconitine and its derivatives have been investigated for their potential to counteract cardiac arrhythmias in various preclinical models. These studies suggest that lappaconitine possesses Class I antiarrhythmic properties, primarily through its action on cardiac ion channels.

In studies involving guinea pig hearts, lappaconitine was shown to prevent arrhythmias induced by aconitine (B1665448) and ouabain. nih.gov The mechanism of action was determined to be use-dependent, which is a characteristic feature of Class I antiarrhythmic drugs that block sodium channels. nih.gov Further investigations have been conducted on models of arrhythmia in rats induced by substances such as aconitine, calcium chloride, and epinephrine. uzicps.uz N-deacetylappaconitine, a metabolite of lappaconitine, demonstrated a pronounced antiarrhythmic effect, particularly in aconitine and barium chloride-induced arrhythmias. uzicps.uz

The antiarrhythmic activity of lappaconitine is attributed to its ability to block voltage-dependent sodium channels in cardiomyocytes. nih.gov By inhibiting the rapid influx of sodium ions, lappaconitine can slow down the conduction of the cardiac impulse and prolong the refractory period of the myocardial cells, thereby suppressing abnormal heart rhythms. The liposomal formulation of lappaconitine hydrobromide has also been shown to effectively restore the contractile activity of papillary muscle in an in vitro model of aconitine-induced arrhythmia. researchgate.net

Antifeedant and Insecticidal Activities

Beyond its pharmacological effects in mammals, lappaconitine has also been identified as having protective properties against certain insects. This has led to investigations into its potential use as a natural pesticide.

Research has demonstrated that lappaconitine exhibits antifeedant activity, deterring insects from feeding. nih.gov In a study evaluating its effects against the third-instar larvae of Spodoptera exigua (beet armyworm), lappaconitine showed significant antifeedant properties. nih.gov Antifeedants are substances that, when ingested by an insect, cause a cessation of feeding. nih.gov This can be an effective method of crop protection as it prevents damage without necessarily killing the insect pest directly. nih.gov

In addition to its antifeedant effects, some diterpenoid alkaloids from the Aconitum and Delphinium genera, to which lappaconitine belongs, have shown insecticidal activity. nih.gov For instance, ranaconitine, a structurally related C18-diterpenoid alkaloid, exhibited significant contact toxicity against Nilaparvata lugens (brown planthopper) and Sogatella furcifera (white-backed planthopper). nih.gov The exploration of these natural compounds offers a potential avenue for the development of new and more environmentally benign insecticides.

Pharmacokinetic and Metabolic Profiles of Lappaconitine and Its Active Metabolites in Animal Models

Absorption and Distribution Kinetics in Various Animal Species

The pharmacokinetic profile of lappaconitine (B608462) has been investigated in several animal models, including rats, mice, and rabbits. Studies show that the absorption of lappaconitine is rapid following oral administration in rats. nih.gov In mice, pharmacokinetic studies have been conducted following both intravenous and intragastric administration to understand its bioavailability and distribution. nih.govresearchgate.net Research in rabbits has also been performed to analyze the compound's behavior after transdermal administration. researchgate.net

Pharmacokinetic parameters such as the time to reach maximum plasma concentration (Tmax) and the maximum plasma concentration (Cmax) have been determined in these models. For instance, after oral administration of a Fuzi extract to rats, the Tmax for lappaconitine was observed, indicating swift absorption. nih.gov In mice, a sensitive UPLC-MS/MS method was developed to quantify lappaconitine in blood, revealing an absolute bioavailability of 2.0%. nih.gov The distribution of the compound is influenced by the administration route, with intravenous injection leading to a different kinetic profile compared to oral or transdermal routes. nih.govwalshmedicalmedia.com The data from these animal studies are crucial for understanding the absorption and distribution patterns of the compound.

Below is a table summarizing key pharmacokinetic parameters of lappaconitine in different animal models from various studies.

Interactive Data Table: Pharmacokinetic Parameters of Lappaconitine in Animal Models

| Species | Administration Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) |

|---|---|---|---|---|---|

| Rat | Oral (Fuzi extract) | - | - | - | 21.21 ± 0.51 |

| Rat | Intravenous | - | - | 55.5 - 402.9 | 0.47 - 0.49 |

| Mouse | Intragastric | - | - | - | - |

| Rabbit | Transdermal | - | - | - | - |

Note: Dashes (-) indicate that specific data was not provided in the cited sources. AUC values in rats varied with the dose.

Identification and Elucidation of Metabolic Pathways and Key Metabolites (e.g., N-deacetylation)

The metabolism of lappaconitine is extensive, particularly in rats, which may contribute to its lower toxicity compared to other Aconitum alkaloids. rsc.org The liver is the primary site for its metabolism. rsc.org In vivo and in vitro studies using rat and human liver microsomes have identified several key biotransformation pathways. nih.gov

The main metabolic reactions include:

N-deacetylation: This is a primary metabolic pathway, leading to the formation of N-deacetyllappaconitine, which is a major active metabolite. rsc.orgnih.gov

O-demethylation: This process occurs at different positions on the lappaconitine molecule, with 16-O-demethylation being a significant route. rsc.orgnih.gov

Hydroxylation: The addition of hydroxyl groups is another key transformation. rsc.orgnih.gov

N-deethylation: This involves the removal of an ethyl group. nih.gov

Hydrolysis: The ester bonds in the molecule can be cleaved through hydrolysis. rsc.orgnih.gov

A comparative study found that a total of 51 metabolites could be identified in rats, with 48 being reported for the first time. nih.gov While there are quantitative differences in metabolites between rats and humans, the primary pathways are consistent. nih.gov As the concentration of lappaconitine decreases over time, the concentration of its metabolite, N-deacetyllappaconitine, increases due to this metabolic conversion. rsc.org

Elimination Profiles and Pharmacokinetic Modeling (e.g., One-compartment model analysis)

The elimination of lappaconitine and its metabolites from the body has been characterized in various animal models. The elimination half-life (t1/2), a measure of how quickly the compound is removed, has been determined in several studies. In rats, the elimination half-life for lappaconitine was found to be approximately 21.21 hours. nih.gov Another study in rats reported shorter half-lives of 0.47 to 0.49 hours after intravenous injections. researchgate.net These differences highlight the influence of the administration route on the drug's persistence in the body.

Pharmacokinetic modeling is used to describe the compound's behavior over time. In rabbits, the elimination process of lappaconitine following transdermal administration was found to be similar to a one-compartment model. researchgate.net However, a study on the transdermal administration of lappaconitine hydrobromide transfersomes in rats fitted the plasma concentration data to a two-compartment model. walshmedicalmedia.com The selection of a model depends on the specific formulation and administration route, which affects the drug's absorption and distribution characteristics. These models provide a theoretical basis for understanding the drug's disposition and for safe and rational medication design. walshmedicalmedia.com

Influence of Metabolic Transformation on Biological Activity

Notably, the N-deacetyl metabolite, N-deacetyllappaconitine (also known as puberanidine), exhibits higher biological activity than the parent lappaconitine. rsc.org The conversion of Aconitum alkaloids into more polar metabolites through processes like hydrolysis and demethylation promotes their excretion, shortens their retention in the body, and generally reduces their toxicity. rsc.org The extensive metabolism of lappaconitine is a key factor in its comparatively lower toxicity when measured against other alkaloids from the Aconitum genus, such as aconitine (B1665448). rsc.org Research into synthetic derivatives of lappaconitine aims to create compounds that are more difficult to metabolize into the toxic N-deacetyllappaconitine, thereby reducing toxicity while maintaining analgesic effects. aurorabiomed.com

Advanced Analytical Methodologies for Lappaconitine Research

Chromatographic Techniques for Quantitative Determination

Chromatographic methods coupled with mass spectrometry are the cornerstone for the quantification of lappaconitine (B608462) in biological and pharmaceutical samples. These techniques offer exceptional sensitivity and selectivity, allowing for the detection and measurement of trace amounts of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of lappaconitine in biological fluids. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. Detection is typically performed using positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition.

For instance, a sensitive and rapid LC-MS/MS method was developed for analyzing lappaconitine in rabbit plasma. academicjournals.org This method involved liquid-liquid extraction and separation on an Inertsil ODS-3 column. academicjournals.org The MRM mode was used to monitor the transitions of m/z 585.5 → m/z 535.5 for lappaconitine quantification. academicjournals.org A similar approach for mouse plasma monitored the transition m/z 585 → m/z 535. nih.gov These methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) sufficient for pharmacokinetic studies. academicjournals.orgresearchgate.net

Table 1: LC-MS/MS Method Parameters for Lappaconitine Quantification

| Parameter | Rabbit Plasma Analysis academicjournals.org | Mouse Plasma Analysis nih.gov |

| Chromatographic Column | Inertsil ODS-3 (2.1×50mm, 0.5μm) | Not specified |

| Mobile Phase | Acetonitrile-water-formic acid (gradient) | Not specified |

| Flow Rate | 0.4 mL/min | Not specified |

| Ionization Mode | Positive Ion ESI | Positive Ion ESI |

| Detection Mode | MRM | MRM |

| MRM Transition (m/z) | 585.5 → 535.5 | 585 → 535 |

| Linear Range | 13.125-1050.0 ng/mL | 3.0-2000.0 ng/mL |

| LLOQ | 13.125 ng/mL | 3.0 ng/mL |

| Precision (RSD) | < 7.51% | < 9.9% |

| Accuracy (RE) | 92.3% to 102% | ± 4.8% |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is another robust method for the simultaneous determination of lappaconitine and its metabolites, or other related alkaloids, in various samples. pharmjournal.rubrieflands.com The technique is essential for understanding the metabolic profile of the drug and for quality control of herbal preparations containing multiple aconitum alkaloids. nih.gov

A validated HPLC-MS/MS method was developed to quantify lappaconitine and its active metabolite, N-desacetyllappaconitine, in human plasma and blood. pharmjournal.ru The analytical range for lappaconitine was established at 0.50–50.00 ng/ml. pharmjournal.ru In studies of traditional Chinese medicine, HPLC-MS/MS has been used to analyze the dynamic changes of nine aconitum alkaloids, including lappaconitine, during decoction processes, highlighting the method's utility in complex mixture analysis. brieflands.com The optimization of chromatographic conditions, such as mobile phase composition and column temperature, is critical for achieving adequate separation of these structurally similar compounds. brieflands.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) systems utilize columns with smaller particle sizes, leading to higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. When coupled with mass spectrometry operating in MSE mode (a non-selective fragmentation technique), it becomes a powerful tool for metabolite identification. aurorabiomed.com

UPLC-MSE has been employed in the in vivo metabolism studies of lappaconitine derivatives to identify potential metabolites. aurorabiomed.comresearchgate.net This approach allows for the collection of data on both the parent drug and its metabolites in a single run. The technology provides accurate mass measurements for both precursor and fragment ions, facilitating the structural elucidation of unknown metabolites. aurorabiomed.com For quantitative purposes, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). A UPLC-MS/MS method for lappaconitine in mouse blood achieved a very low limit of quantitation (0.1 ng/mL) with a short runtime, demonstrating the high sensitivity and speed of this platform. nih.gov

Table 2: UPLC-MS/MS Method for Lappaconitine in Mouse Blood nih.gov

| Parameter | Value |

| Chromatographic Column | UPLC BEH C18 |

| Mobile Phase | Acetonitrile and 10 mmol/L ammonium (B1175870) acetate (B1210297) (0.1% formic acid) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Ion ESI |

| Detection Mode | MRM |

| Linear Range | 0.1-500 ng/mL |

| LLOQ | 0.1 ng/mL |

| Intra-day Precision | < 13% |

| Inter-day Precision | < 14% |

| Accuracy | 90.1-107.2% |

| Recovery | > 81.1% |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural confirmation and characterization of lappaconitine. These methods provide detailed information about the molecule's functional groups, connectivity, and three-dimensional structure.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in the lappaconitine molecule. The FTIR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its chemical bonds. This method has been used to characterize lappaconitine and its derivatives, as well as its interactions in various formulations. researchgate.netresearchgate.net For example, FTIR spectra have been recorded to confirm the chemical structure of lappaconitine sulfate (B86663) and to study its incorporation into microparticle drug delivery systems. researchgate.netresearchgate.net The technique can detect changes in bond vibrations, providing evidence of drug-carrier interactions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like lappaconitine. Both ¹H and ¹³C NMR spectroscopy are used to provide a detailed map of the carbon-hydrogen framework of the alkaloid. cdnsciencepub.comcdnsciencepub.com

NMR studies have been crucial in assigning all the proton and carbon resonances for lappaconitine and related C19-diterpenoid alkaloids. cdnsciencepub.comcdnsciencepub.com This detailed spectral information confirms the complex polycyclic structure and the precise location of various substituents. cdnsciencepub.com Furthermore, NMR has been applied to characterize the products of lappaconitine's phototransformation, demonstrating that photolysis can lead to the cleavage of the ester bond. researchgate.net The technique is also sensitive to intermolecular interactions; it has been used to study the complexation of lappaconitine with other molecules, such as glycyrrhizic acid, by observing changes in the chemical shifts of specific protons upon binding. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the quantitative determination of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. Diterpenoid alkaloids, including lappaconitine, possess aromatic rings and other conjugated systems that allow for their detection and quantification using this method.

Research has established the characteristic UV absorption profile of lappaconitine. The UV-Vis spectrum for lappaconitine typically shows a maximum absorption wavelength (λmax) between 300 nm and 308 nm. researchgate.netnih.gov This specific absorption peak is utilized for the quantitative analysis of lappaconitine in various samples, including extracts from plant materials. nih.gov The principle of the method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

While modern chromatographic techniques are often preferred for their higher selectivity, UV-Vis spectrophotometry remains a straightforward, cost-effective, and rapid method for preliminary quantification and for standardizing herbal formulations where lappaconitine is a major component. nih.govnih.gov The method's utility is particularly evident in the analysis of total alkaloid content in plant extracts. nih.gov

Method Validation Parameters for Quantitative Analysis

For the accurate and reliable quantification of lappaconitine and its derivatives in biological matrices, such as plasma or blood, it is imperative to develop and validate robust analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common techniques employed for this purpose. pharmjournal.runih.gov The validation process ensures that the analytical method is suitable for its intended purpose and is performed according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA). nih.gov Key validation parameters include:

Selectivity: This parameter ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites. pharmjournal.ru Selectivity is typically assessed by analyzing multiple blank matrix samples to check for interferences at the retention time of the analyte. pharmjournal.ru

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov These are evaluated by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.govresearchgate.net The deviation from the nominal concentration (accuracy) and the relative standard deviation (RSD) for repeated measurements (precision) should be within acceptable limits, typically ±15%. nih.gov

Recovery: Extraction recovery is the efficiency of the extraction process used to isolate the analyte from the complex biological matrix. It is determined by comparing the analytical response of an analyte extracted from the matrix with the response of a pure standard solution of the same concentration. nih.gov

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov This is a critical parameter for pharmacokinetic studies where concentrations can be very low.

Stability: Stability experiments are conducted to evaluate the integrity of the analyte in the biological matrix under various conditions that may be encountered during sample handling and storage. This includes short-term (room temperature), long-term (frozen), and freeze-thaw stability assessments. nih.gov

The table below summarizes validation parameters from various studies on lappaconitine quantification.

| Parameter | Method | Matrix | Finding | Reference |

|---|---|---|---|---|

| Linearity Range | UPLC-MS/MS | Mouse Blood | 0.1-500 ng/mL | nih.gov |

| LLOQ | UPLC-MS/MS | Mouse Blood | 0.1 ng/mL | nih.gov |

| Intra-day Precision (RSD) | UPLC-MS/MS | Mouse Blood | <13% | nih.gov |

| Inter-day Precision (RSD) | UPLC-MS/MS | Mouse Blood | <14% | nih.gov |

| Accuracy | UPLC-MS/MS | Mouse Blood | 90.1% - 107.2% | nih.gov |

| Recovery | UPLC-MS/MS | Mouse Blood | >81.1% | nih.gov |

| Linearity Range | HPLC-MS/MS | Human Plasma | 0.50–50.00 ng/ml | pharmjournal.ru |

| LLOQ | HPLC-MS/MS | Human Plasma | 0.50 ng/ml | pharmjournal.ru |

| Stability (Freeze-Thaw) | d-SPE–LC–MS/MS | Rat Plasma | Stable for three freeze-thaw cycles | nih.gov |

| Stability (Long-term) | d-SPE–LC–MS/MS | Rat Plasma | Stable at -20°C for up to 4 weeks | nih.gov |

Computational and Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, providing insights that are often difficult to obtain through experimental methods alone. These approaches are widely used in lappaconitine research to understand its mechanism of action and to design new, more effective, and safer derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as lappaconitine) when bound to a second molecule (a receptor or target protein) to form a stable complex. slideshare.net For lappaconitine, the primary targets of interest are voltage-gated sodium channels (Nav), which are crucial for its analgesic and antiarrhythmic effects. mdpi.comlktlabs.com

Studies have conducted molecular docking analyses to investigate the binding potential of lappaconitine and its derivatives with various sodium channel isoforms, such as Nav1.5 and Nav1.7. mdpi.comresearchgate.net These simulations suggest that lappaconitine binds to the site 2 receptor on the sodium channel, a site also targeted by other neurotoxins like aconitine (B1665448) and batrachotoxin. nih.govresearchgate.net The binding is thought to cause an irreversible block of the channel, which underlies its therapeutic effects. nih.govresearchgate.net Docking studies help to visualize the interactions between the alkaloid and the amino acid residues within the binding pocket of the channel, providing a molecular basis for its blocking activity. nih.gov The results from these simulations, often expressed as docking scores or binding energies, help to rank potential drug candidates and explain the observed biological activities. mdpi.com

Computer-Aided Drug Design (CADD) plays a crucial role in understanding the Structure-Activity Relationship (SAR) of a series of compounds. slideshare.net SAR studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. For lappaconitine, the goal is to design new analogs with enhanced analgesic properties and reduced toxicity. nih.govaurorabiomed.com

One of the primary CADD methods used in this context is three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. nih.govresearchgate.net This approach establishes a quantitative relationship between the 3D properties of a set of molecules and their biological activities. nih.gov By analyzing a series of lappaconitine analogs with varying potencies, 3D-QSAR models can identify which structural modifications are likely to increase activity or decrease toxicity. These models can highlight the importance of specific functional groups, such as the acetoxyl group at C-8 or the aromatic ester at C-14, for the analgesic activity of C19-diterpenoid alkaloids. scilit.com

The insights gained from 3D-QSAR and other CADD approaches provide valuable guidance for the rational design and synthesis of new lappaconitine derivatives. nih.gov This allows researchers to focus their synthetic efforts on compounds that are most likely to have improved therapeutic profiles, ultimately accelerating the drug discovery process. researchgate.net

Phototransformation and Stability Studies of Lappaconitine

Photolysis Pathways and Elucidation of Reaction Mechanisms

The study of lappaconitine's phototransformation reveals a mechanism initiated by light absorption, leading to the cleavage of the ester bond. Research utilizing chemically induced dynamic nuclear polarization (CIDNP) and electron paramagnetic resonance (EPR) has been instrumental in elucidating the underlying reaction steps. biocrick.com